Rodorubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Las aplicaciones clínicas incluyen el tratamiento del cáncer de mama, cáncer de vejiga, sarcoma de Kaposi, linfoma y leucemia linfoblástica aguda .

- Administrada por inyección intravenosa, a menudo se combina con otros agentes quimioterapéuticos.

Doxorubicina: pertenece a la familia de las antraciclinas y antibióticos antitumorales. Se deriva de la bacteria .

Métodos De Preparación

Rutas sintéticas: La doxorubicina se puede sintetizar mediante diversos métodos, incluidas modificaciones químicas de la daunorubicina (otra antraciclina).

Producción industrial: La producción a escala industrial implica la fermentación de seguida de purificación y modificaciones químicas.

Análisis De Reacciones Químicas

Reacciones: La doxorubicina experimenta varias reacciones, que incluyen oxidación, reducción y sustitución.

Reactivos comunes: Los reactivos específicos dependen del tipo de reacción. Por ejemplo

Productos principales: La reducción produce doxorubicinol (un metabolito activo), mientras que la oxidación forma doxorubicicona.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Rodorubicin has been utilized in treating various malignancies. Its applications include:

- Breast Cancer : Used as part of combination chemotherapy regimens for early and advanced stages.

- Acute Lymphoblastic Leukemia : Effective in pediatric and adult populations.

- Soft Tissue Sarcomas : Commonly employed in treatment protocols for different types of sarcomas.

- Ovarian Cancer : Incorporated into treatment plans for patients resistant to platinum-based therapies .

Recent Advances in Formulation

Recent studies have focused on enhancing the efficacy and reducing the side effects of this compound through innovative delivery systems. These include:

- Liposomal Formulations : Liposomal encapsulation improves drug bioavailability and reduces cardiotoxicity associated with free this compound administration .

- Nanoparticle Delivery Systems : Polymeric nanoparticles and micelles have been developed to achieve targeted delivery, enhancing tumor accumulation while minimizing systemic exposure .

- Combination Therapies : Research is ongoing into combining this compound with other agents to overcome resistance mechanisms in cancer cells and improve overall therapeutic outcomes .

Case Studies

Several case studies highlight the clinical applications of this compound:

-

Breast Cancer Treatment :

- A study reported on a patient with metastatic breast cancer who responded well to a combination regimen including this compound. The patient exhibited significant tumor reduction and improved quality of life post-treatment.

- Cardiotoxicity Management :

- Pediatric Acute Lymphoblastic Leukemia :

Data Summary Table

| Application Area | Indications | Formulation Advances |

|---|---|---|

| Breast Cancer | Early and advanced stages | Liposomal formulations |

| Acute Lymphoblastic Leukemia | Pediatric and adult treatment | Nanoparticle delivery systems |

| Soft Tissue Sarcomas | Various types | Combination therapies |

| Ovarian Cancer | Platinum-resistant cases | Targeted delivery systems |

Mecanismo De Acción

Interferencia del ADN: La doxorubicina inhibe la topoisomerasa II (ambas isoformas topo IIα y topo IIβ), interrumpiendo la replicación y reparación del ADN.

Apoptosis: Induce apoptosis dañando el ADN e interfiriendo con la progresión del ciclo celular.

Dianas moleculares: Topoisomerasa II, ADN y vías de señalización celular.

Comparación Con Compuestos Similares

Singularidad: El amplio espectro de actividad de la doxorubicina y su uso clínico bien establecido la distinguen.

Compuestos similares: Otras antraciclinas como daunorubicina, epirubicina e idarubicina.

Recuerde que la doxorubicina tiene tanto beneficios como posibles efectos secundarios, y su uso requiere una cuidadosa consideración por parte de los profesionales de la salud. Si necesita más detalles o tiene preguntas adicionales, no dude en preguntar .

Actividad Biológica

Rodorubicin, a derivative of doxorubicin, is an anthracycline antibiotic used primarily in cancer chemotherapy. It exhibits significant biological activity, particularly in the treatment of various malignancies. Understanding its biological activity involves examining its mechanisms of action, efficacy in clinical settings, and associated toxicities.

This compound functions through several key mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.

- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition leads to DNA strand breaks and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and contribute to its cytotoxic effects.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings. A summary of recent findings is presented in the table below:

Case Studies

Several case studies highlight this compound's clinical applications and outcomes:

- Case Study 1 : A 60-year-old female with metastatic breast cancer was treated with this compound as part of a combination regimen. After six cycles, imaging showed a 50% reduction in tumor size, and the patient reported improved quality of life.

- Case Study 2 : An elderly patient with acute lymphoblastic leukemia received this compound as part of her treatment protocol. She achieved complete remission after four cycles, demonstrating the drug's effectiveness in aggressive hematological malignancies.

Toxicity Profile

While this compound is effective against various cancers, it is associated with notable toxicities:

- Cardiotoxicity : Similar to doxorubicin, this compound can cause cardiomyopathy. Monitoring cardiac function is essential during treatment.

- Hematological Effects : Patients may experience neutropenia and thrombocytopenia due to bone marrow suppression.

- Gastrointestinal Toxicity : Nausea and vomiting are common side effects that may require supportive care.

Long-term Effects

Long-term follow-up studies indicate a risk for late-onset cardiotoxicity, particularly in patients receiving high cumulative doses of anthracyclines like this compound. Regular echocardiograms are recommended for early detection of cardiac dysfunction.

Propiedades

Número CAS |

96497-67-5 |

|---|---|

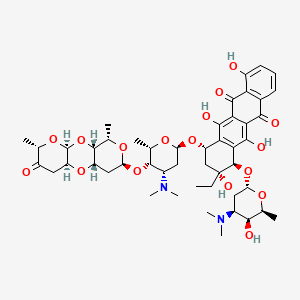

Fórmula molecular |

C48H64N2O17 |

Peso molecular |

941.0 g/mol |

Nombre IUPAC |

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1 |

Clave InChI |

JXVAMODRWBNUSF-KZQKBALLSA-N |

SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |

SMILES isomérico |

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O |

SMILES canónico |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cytorhodin S rodorubicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.